N-(2-Fluorobenzyl)-2-butanamine hydrochloride
Description
Significance of Fluorinated Organic Compounds in Chemical Science
The deliberate introduction of fluorine into organic molecules is a powerful and widely used strategy in modern chemical science, particularly in the development of pharmaceuticals and advanced materials. chembuyersguide.comsigmaaldrich.com The unique properties of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—impart profound changes to a molecule's physical, chemical, and biological characteristics. sigmaaldrich.comnih.govrsc.org
The C-F bond is one of the strongest in organic chemistry, with a bond energy of around 485 kJ/mol. sigmaaldrich.comrsc.org This inherent strength often enhances the metabolic stability of a compound by making it more resistant to enzymatic degradation, a critical attribute for pharmaceutical drugs. sigmaaldrich.comnih.gov Furthermore, the incorporation of fluorine can significantly alter a molecule's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its absorption, distribution, and bioavailability within a biological system. sigmaaldrich.com It is estimated that approximately 20% of all pharmaceuticals and up to 40% of agrochemicals contain fluorine, a testament to the transformative impact of this element. nih.gov Prominent examples of successful fluorinated drugs include the antidepressant fluoxetine (B1211875) and the antibiotic ciprofloxacin. nih.govrsc.org
Importance of Chiral Amines as Foundational Chemical Entities
Chirality, the property of "handedness" in molecules, is a fundamental concept in chemistry and biology. Chiral molecules, or enantiomers, are non-superimposable mirror images of each other, and they can exhibit vastly different biological activities. youtube.com The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the critical importance of stereochemical purity in medicine. youtube.com
Chiral amines are organic compounds that serve as indispensable building blocks in asymmetric synthesis, the process of creating specific enantiomers of a target molecule. sigmaaldrich.commdpi.com They are widely used as intermediates for the production of active pharmaceutical ingredients (APIs), with studies indicating that around 40% of chiral drugs feature a chiral amine in their core structure. youtube.commdpi.com These foundational entities can be used to introduce a specific stereocenter into a molecule, act as chiral catalysts or bases to guide the stereochemical outcome of a reaction, or serve as resolving agents to separate mixtures of enantiomers. sigmaaldrich.commdpi.com The prevalence of chiral amines in medicinal chemistry underscores their status as essential tools for synthesizing safe and effective drugs. hit2lead.com
Structural Context and Research Prominence of N-(2-Fluorobenzyl)-2-butanamine Hydrochloride as a Synthetic Intermediate
This compound is a secondary amine that integrates the key features discussed above. Its structure consists of a chiral 2-butanamine group attached to a benzyl (B1604629) group that is substituted with a fluorine atom at the ortho (2-) position. It is typically supplied as a hydrochloride salt, which enhances its stability and handling characteristics as a solid.
While available commercially as a building block for chemical research, its specific applications as a synthetic intermediate are not widely documented in prominent research literature. chembuyersguide.com Its value is inferred from the strategic combination of its constituent parts. The chiral 2-butanamine core provides a stereocenter, making it a suitable precursor for constructing enantiomerically pure target molecules. The 2-fluorobenzyl moiety serves as a valuable pharmacophore, potentially increasing metabolic stability and influencing binding interactions of a final, more complex compound.
The general synthetic route to such N-benzyl amines involves the reductive amination of a ketone (in this case, 2-butanone) or direct N-alkylation of the primary amine (2-butanamine) with a benzyl halide (2-fluorobenzyl chloride or bromide). As an intermediate, it provides a ready-made scaffold that combines chirality and fluorination, which chemists can further elaborate to build novel molecular architectures for investigation in various fields of chemical science.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1049774-00-6 |
| Molecular Formula | C₁₁H₁₆FN · HCl |
| Molecular Weight | 217.71 g/mol |
| Stereochemistry | Racemic |
Data sourced from commercial chemical suppliers.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-3-9(2)13-8-10-6-4-5-7-11(10)12;/h4-7,9,13H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDNOUXARHNXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Fluorobenzyl 2 Butanamine Hydrochloride
Direct Synthesis Approaches
Direct synthesis methods offer straightforward pathways to N-(2-Fluorobenzyl)-2-butanamine hydrochloride, typically involving the formation of the crucial carbon-nitrogen bond between the 2-fluorobenzyl and the 2-butanamine moieties.
Reductive Amination Pathways (e.g., from 2-fluorobenzaldehyde and 2-butanamine)
Reductive amination is a widely employed and efficient method for the synthesis of secondary amines. This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then subsequently reduced to the corresponding amine. In the context of N-(2-Fluorobenzyl)-2-butanamine synthesis, this pathway utilizes 2-fluorobenzaldehyde and 2-butanamine as the primary starting materials.
The reaction proceeds through the nucleophilic attack of the nitrogen atom of 2-butanamine on the carbonyl carbon of 2-fluorobenzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine. The subsequent reduction of this imine is typically achieved using a variety of reducing agents. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), with the selection often depending on the specific reaction conditions and the desired selectivity. Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or nickel can also be employed for the reduction step. The final product is then typically converted to its hydrochloride salt by treatment with hydrochloric acid.
A general representation of the reductive amination pathway is as follows:

Figure 1. General scheme for the synthesis of N-(2-Fluorobenzyl)-2-butanamine via reductive amination of 2-fluorobenzaldehyde and 2-butanamine.
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Fluorobenzaldehyde | 2-Butanamine | NaBH(OAc)₃ | Dichloromethane | Room Temperature | 85 | Fictional Example |
| 2-Fluorobenzaldehyde | 2-Butanamine | H₂/Pd-C | Methanol | 25-50 | 90 | Fictional Example |
N-Alkylation Strategies
N-alkylation is another fundamental approach for the synthesis of secondary amines. This method involves the reaction of a primary amine with an alkylating agent, typically an alkyl halide. For the synthesis of N-(2-Fluorobenzyl)-2-butanamine, this would involve the reaction of 2-butanamine with a 2-fluorobenzyl halide, such as 2-fluorobenzyl chloride or 2-fluorobenzyl bromide.
The reaction is a nucleophilic substitution (SN2) where the lone pair of electrons on the nitrogen atom of 2-butanamine attacks the electrophilic carbon of the 2-fluorobenzyl halide, displacing the halide ion and forming the desired C-N bond. A base is typically required to neutralize the hydrogen halide byproduct formed during the reaction. Common bases used include triethylamine (Et₃N), potassium carbonate (K₂CO₃), or an excess of the starting amine itself.
A significant challenge in N-alkylation is the potential for over-alkylation, where the newly formed secondary amine, being more nucleophilic than the starting primary amine, can react further with the alkylating agent to form a tertiary amine. To mitigate this, reaction conditions such as stoichiometry, temperature, and reaction time must be carefully controlled. Using a large excess of the primary amine can also favor the formation of the secondary amine.

Figure 2. General scheme for the synthesis of N-(2-Fluorobenzyl)-2-butanamine via N-alkylation of 2-butanamine with a 2-fluorobenzyl halide.
| Amine | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Butanamine | 2-Fluorobenzyl bromide | K₂CO₃ | Acetonitrile | 80 | 78 | Fictional Example |
| 2-Butanamine | 2-Fluorobenzyl chloride | Triethylamine | Tetrahydrofuran | 60 | 72 | Fictional Example |
Enantioselective Synthesis and Stereocontrol
The 2-butanamine unit in N-(2-Fluorobenzyl)-2-butanamine contains a stereocenter, meaning the compound can exist as a pair of enantiomers. Enantioselective synthesis aims to produce a single enantiomer in excess, which is often crucial for applications in fields such as medicinal chemistry.
Asymmetric Catalysis in Chiral Amine Formation
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral amines. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. For the synthesis of N-(2-Fluorobenzyl)-2-butanamine, asymmetric reductive amination is a key strategy. This involves the use of a chiral catalyst in the reduction of the imine intermediate formed from 2-fluorobenzaldehyde and 2-butanamine or, more commonly, the asymmetric hydrogenation of an imine derived from a prochiral ketone and a chiral amine source.
The success of asymmetric catalysis heavily relies on the design and selection of the chiral ligand that coordinates to the metal center of the catalyst. The ligand creates a chiral environment around the active site, which dictates the stereochemical pathway of the reaction.
For the asymmetric synthesis of chiral amines, a variety of chiral phosphine ligands have been developed and successfully employed in combination with transition metals like iridium, rhodium, and ruthenium. These ligands often possess C₂ symmetry and are designed to create a well-defined chiral pocket. Examples of ligand families that have shown efficacy in asymmetric reductive aminations include those based on BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), DuPhos (1,2-bis(2,5-dialkylphospholano)benzene), and Josiphos scaffolds.
The optimization of the chiral ligand is a critical step in developing a highly enantioselective synthesis. This involves screening a library of ligands with varying steric and electronic properties to identify the one that provides the highest enantiomeric excess (ee) for the specific substrate combination. The structure of the ligand, including the nature of the substituents on the phosphorus atoms and the backbone of the ligand, can significantly influence the stereoselectivity of the reaction.
| Metal Precursor | Chiral Ligand | Reaction Type | Substrate 1 | Substrate 2 | Enantiomeric Excess (ee) (%) | Reference |
| [Ir(COD)Cl]₂ | (R)-BINAP | Asymmetric Reductive Amination | 2-Fluorobenzaldehyde | 2-Butanamine | 92 | Fictional Example |
| RuCl₂(PPh₃)₃ | (S,S)-Ts-DPEN | Asymmetric Transfer Hydrogenation | 2-Fluorobenzyl imine of 2-butanone | HCOOH/Et₃N | 95 | Fictional Example |
The enantiomeric excess of the product in an asymmetric catalytic reaction is not only dependent on the choice of the chiral ligand but is also significantly influenced by various reaction parameters. These include catalyst loading, temperature, pressure (in the case of hydrogenation), solvent, and the nature of any additives.
Catalyst Loading: The amount of catalyst used, or catalyst loading, can have a profound effect on the enantioselectivity. While a higher catalyst loading may lead to faster reaction rates, it does not always guarantee a higher enantiomeric excess. In some cases, lower catalyst loadings can lead to improved enantioselectivity due to a reduction in background uncatalyzed or competing achiral reaction pathways. Finding the optimal catalyst loading is a key aspect of process optimization, balancing reaction efficiency with stereochemical control.
Reaction Parameters:
Temperature: Temperature can have a significant impact on enantioselectivity. Generally, lower temperatures are favored as they can enhance the energy difference between the diastereomeric transition states, leading to a higher enantiomeric excess. However, lower temperatures also result in slower reaction rates, necessitating a compromise.
Solvent: The choice of solvent can influence both the reactivity and the stereoselectivity of the reaction. The polarity, coordinating ability, and viscosity of the solvent can affect the conformation of the catalyst-substrate complex and the stability of the transition states.
Pressure: In asymmetric hydrogenation reactions, the pressure of hydrogen gas can affect the enantioselectivity. The optimal pressure often depends on the specific catalyst system and substrate.
Additives: Additives such as acids, bases, or salts can sometimes improve the enantioselectivity by influencing the reaction mechanism, for example, by promoting the formation of the active catalytic species or by suppressing side reactions.
The interplay of these parameters is complex, and their optimization is typically achieved through systematic screening and experimental design to achieve the desired level of enantiomeric excess for the synthesis of this compound.
| Catalyst Loading (mol%) | Temperature (°C) | Solvent | Enantiomeric Excess (ee) (%) | Reference |
| 1 | 0 | Toluene | 95 | Fictional Example |
| 0.5 | 0 | Toluene | 96 | Fictional Example |
| 1 | 25 | Toluene | 90 | Fictional Example |
| 1 | 0 | Dichloromethane | 93 | Fictional Example |
Chiral Auxiliary Approaches for Stereochemical Induction
Chiral auxiliary-mediated synthesis is a powerful strategy for asymmetric synthesis, designed to control the stereochemical outcome of a reaction. wikipedia.org In this approach, a chiral auxiliary—an enantiomerically pure compound—is temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer. wikipedia.org After the key stereocenter-forming reaction is complete, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
For the synthesis of N-(2-Fluorobenzyl)-2-butanamine, a chiral auxiliary could be attached to a precursor molecule to guide the stereoselective introduction of the amine functionality or the formation of the chiral center at the second position of the butane chain. For instance, auxiliaries like Evans' oxazolidinones or Ellman's tert-butanesulfinamide are widely employed. wikipedia.orgosi.lv
The general process involves:
Attachment: Covalently bonding the chiral auxiliary to a prochiral substrate.
Stereoselective Reaction: The chiral auxiliary sterically hinders one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thereby creating the desired stereocenter with high diastereoselectivity.
Removal: Cleavage of the auxiliary group to yield the enantiomerically enriched product.
This methodology is advantageous as it can produce the desired enantiomer directly, avoiding the 50% theoretical yield limit of classical resolution. wikipedia.org
Table 2: Common Chiral Auxiliaries in Amine Synthesis
| Chiral Auxiliary | Auxiliary Class | Typical Application |
|---|---|---|
| Evans' Auxiliaries | Oxazolidinones | Asymmetric alkylations and aldol reactions. wikipedia.org |
| Ellman's Auxiliary | tert-Butanesulfinamide | Asymmetric synthesis of chiral amines. osi.lv |
| SAMP/RAMP | Hydrazines | Asymmetric alkylation of carbonyl compounds. |
| Pseudoephedrine | Amino Alcohols | Asymmetric alkylation to produce chiral carboxylic acids and amino acids. |
Purification and Isolation Methodologies for High Stereochemical Purity
Recrystallization Techniques for Hydrochloride Salts
Recrystallization is a fundamental purification technique used to increase the purity of a solid compound. For this compound that has been partially enriched in one enantiomer (for example, after diastereomeric salt resolution), recrystallization can further enhance the enantiomeric excess (e.e.). This process relies on the principle that the crystals of the major enantiomer's hydrochloride salt will form a more stable crystal lattice, while the minor enantiomer remains in the solution as an impurity.
The selection of an appropriate solvent is critical. The ideal solvent should dissolve the hydrochloride salt moderately at high temperatures but poorly at low temperatures. This ensures that the compound crystallizes upon cooling, leaving impurities behind in the mother liquor. The process typically involves dissolving the salt in a minimal amount of a suitable hot solvent and allowing it to cool slowly, promoting the formation of pure, well-defined crystals. The purified crystals are then collected via filtration.
Preparative Chiral Chromatography for Enantiomer Separation
Preparative chiral chromatography is a highly effective, albeit often more costly, method for separating enantiomers on a larger scale. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemic mixture. yakhak.org As the mixture passes through the chromatography column, one enantiomer will have a stronger interaction with the CSP and will therefore be retained longer, while the other enantiomer elutes more quickly. nih.gov This differential retention allows for the collection of separate fractions containing each pure enantiomer.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of a broad range of chiral compounds, including amines. yakhak.org The choice of mobile phase (the solvent that carries the mixture through the column) is also crucial and is optimized to achieve the best separation (resolution) in the shortest amount of time. nih.gov Supercritical fluid chromatography (SFC) is often favored for preparative chiral separations due to its speed and the use of environmentally benign solvents like carbon dioxide. researchgate.net
Table 3: Comparison of Purification Methodologies
| Methodology | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Recrystallization | Difference in solubility between the desired compound and impurities in a specific solvent. | Cost-effective, scalable, can significantly improve purity. | Yield losses are common; may not be effective for removing impurities with similar solubility. |
| Preparative Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. yakhak.org | High resolution and purity achievable, applicable to a wide range of compounds. nih.gov | Higher cost (columns and solvents), more complex equipment required. |
Spectroscopic and Structural Characterization in Advanced Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, as well as the specific environment of the fluorine atom.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For N-(2-Fluorobenzyl)-2-butanamine hydrochloride, the protonated amine nitrogen induces a significant downfield shift for adjacent protons. The electron-withdrawing fluorine atom and the aromatic ring also influence the chemical shifts of nearby protons.
Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon attached to the fluorine (C-2') experiences a large downfield shift and a strong one-bond coupling (¹JC-F), appearing as a doublet. Carbons adjacent to the nitrogen atom are also deshielded. openstax.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||
|---|---|---|---|---|
| Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Position | Chemical Shift (δ, ppm) |
| H-1 | ~0.95 | Triplet (t), J ≈ 7.4 | C-1 | ~10.5 |
| H-2 | ~1.60-1.80 | Multiplet (m) | C-2 | ~24.0 |
| H-3 | ~1.35 | Sextet, J ≈ 7.4 | C-3 | ~58.0 |
| H-4 | ~3.10 | Multiplet (m) | C-4 | ~49.0 |
| H-1' | ~4.20 | Singlet (s) or AB quartet | C-1' | ~120.0 (d, ²JC-F ≈ 15 Hz) |
| H-3' | ~7.50 | Multiplet (m) | C-2' | ~161.0 (d, ¹JC-F ≈ 245 Hz) |
| H-4' | ~7.30 | Multiplet (m) | C-3' | ~132.0 (d, ³JC-F ≈ 8 Hz) |
| H-5' | ~7.15 | Multiplet (m) | C-4' | ~129.5 |
| H-6' | ~7.40 | Multiplet (m) | C-5' | ~125.0 (d, ⁴JC-F ≈ 4 Hz) |
| NH₂⁺ | ~9.50 | Broad singlet (br s) | C-6' | ~116.0 (d, ²JC-F ≈ 22 Hz) |
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Given that ¹⁹F is 100% naturally abundant and has a high gyromagnetic ratio, it provides clean spectra with a wide chemical shift range, making it highly sensitive to the local electronic environment. wikipedia.orgalfa-chemistry.com For this compound, the spectrum would exhibit a single resonance for the fluorine atom on the aromatic ring. The chemical shift for a fluorine atom in an ortho-position on a substituted benzene (B151609) ring is expected to appear in the region of -110 to -140 ppm relative to a CFCl₃ standard. researchgate.netnih.gov This signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons (H-3' and H-6').
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations. harvard.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between H-4, H-3, and H-1, confirming the butanamine spin system. It would also show correlations among the coupled aromatic protons (H-3', H-4', H-5', H-6'), confirming their adjacency on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹JCH). ipb.pt This technique would definitively link each proton signal in Table 1 to its corresponding carbon signal. For example, the signal at ~3.10 ppm (H-4) would correlate with the carbon signal at ~58.0 ppm (C-4).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds, ²JCH and ³JCH), which is vital for connecting different fragments of the molecule. ipb.pt Key HMBC correlations would include:
A correlation from the benzylic protons (H-1') to the aromatic carbons C-2', C-3', and C-1'.
A crucial correlation from the benzylic protons (H-1') to the methine carbon of the butyl group (C-4), confirming the N-benzyl linkage.
Correlations from the NH₂⁺ protons to the adjacent carbons (C-1' and C-4).
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. thermofisher.comlibretexts.org For this compound, analysis would be performed on the protonated cation [M+H]⁺.
Molecular Formula: C₁₁H₁₇FN⁺
Nominal Mass: 182 Da
Calculated Monoisotopic Mass: 182.1345 Da
An HRMS instrument would measure the m/z value to within a few parts per million (ppm) of the calculated exact mass. youtube.com This high accuracy allows for the confident assignment of the elemental formula C₁₁H₁₇FN⁺, distinguishing it from other possible formulas that have the same nominal mass. nih.gov Fragmentation analysis could further support the structure, with a likely cleavage of the C-C bond alpha to the nitrogen, resulting in a resonance-stabilized fragment. openstax.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. sfr.cathermofisher.com For a hydrochloride salt, the N-H stretching vibrations are particularly prominent. spectroscopyonline.com
IR Spectroscopy: This technique is sensitive to vibrations that cause a change in the dipole moment. rockymountainlabs.com Key expected absorptions include a very broad and strong band from ~2400-3200 cm⁻¹ corresponding to the N-H⁺ stretching of the secondary ammonium (B1175870) salt. spectroscopyonline.com Other significant peaks would be the aliphatic C-H stretches just below 3000 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and C=C stretching bands for the aromatic ring around 1600 cm⁻¹ and 1450 cm⁻¹. libretexts.orgorgchemboulder.com
Raman Spectroscopy: This technique detects vibrations that cause a change in polarizability. It is often more sensitive to symmetric, non-polar bonds. spectroscopyonline.com The aromatic C=C ring stretching vibrations would be particularly strong in the Raman spectrum. The symmetric C-H stretching vibrations would also be clearly visible.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| N-H⁺ Stretch (Ammonium Salt) | 2400-3200 | Strong, Broad | Weak |
| C-H Stretch (Aromatic) | 3010-3100 | Medium | Strong |
| C-H Stretch (Aliphatic) | 2850-2960 | Strong | Strong |
| N-H⁺ Bend | 1560-1620 | Medium-Strong | Weak |
| C=C Stretch (Aromatic Ring) | 1450-1610 | Medium-Strong | Strong |
| C-F Stretch (Aromatic) | 1210-1270 | Strong | Medium |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the precise coordinates of each atom. gla.ac.uk
For this compound, a successful crystallographic analysis would provide:
Unambiguous Confirmation of Connectivity: Verifying the bonding arrangement of the entire molecule.
Precise Geometric Parameters: Accurate measurements of all bond lengths, bond angles, and torsional angles.
Solid-State Conformation: Revealing the preferred spatial arrangement of the flexible butanamine and benzyl (B1604629) groups relative to each other.
Intermolecular Interactions: The most critical information would be the characterization of the hydrogen bonding network. It is expected that the ammonium protons (N-H⁺) would form strong hydrogen bonds with the chloride counter-ion (Cl⁻). gla.ac.uknih.gov The analysis would also reveal other potential interactions, such as C-H···π or π-π stacking between the aromatic rings of adjacent molecules in the crystal lattice. nih.gov
This technique provides the ultimate proof of structure and offers invaluable insight into the forces that govern the packing and stability of the compound in its crystalline form. cambridge.org
Analysis of Hydrogen Bonding Networks in Hydrochloride Salts
In the crystalline solid state, amine hydrochlorides, such as this compound, are characterized by the formation of extensive hydrogen bonding networks. These non-covalent interactions are crucial in dictating the packing of molecules in the crystal lattice and influencing the compound's physical properties. The primary hydrogen bond donors are the protonated secondary amine group (N-H) and, if present, other functional groups capable of donating protons. The chloride ion (Cl⁻) is the principal hydrogen bond acceptor.
In the case of this compound, the protonated secondary amine (R₂NH₂⁺) is expected to form strong charge-assisted hydrogen bonds with the chloride anion. These interactions can be described as N-H···Cl. The geometry and strength of these bonds are critical to the stability of the crystal structure. The presence of the fluorine atom on the benzyl group could also lead to weaker C-H···F or C-H···Cl interactions, further stabilizing the crystal packing. The interplay of these hydrogen bonds results in a complex three-dimensional network. In some instances, intermolecular hydrogen bonds can link molecules into extended chains or more complex arrangements. nih.gov
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor | Acceptor | Type of Interaction |
| N-H (amine) | Cl⁻ (chloride) | Strong, Charge-Assisted |
| C-H (aromatic/aliphatic) | F (fluorine) | Weak |
| C-H (aromatic/aliphatic) | Cl⁻ (chloride) | Weak |
Conformational Analysis in the Crystalline State
The conformation of this compound in the crystalline state is determined by the spatial arrangement of its constituent parts, arising from rotation about its single bonds. X-ray crystallography is the definitive method for determining the solid-state conformation of a molecule. While specific crystallographic data for this compound is not publicly available, the likely conformation can be inferred from related structures.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assessment
As N-(2-Fluorobenzyl)-2-butanamine possesses a chiral center at the second carbon of the butanamine moiety, it exists as a pair of enantiomers. Chiroptical spectroscopic techniques are essential for determining the enantiomeric purity and the absolute configuration of a chiral compound.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules. It measures the differential absorption of left and right circularly polarized light. A chiral molecule will absorb one direction of circularly polarized light more than the other, resulting in a CD spectrum. This spectrum is unique to a specific enantiomer and can be used as a fingerprint for its identification and for the determination of its absolute configuration. nih.gov
The CD spectrum of a given enantiomer of this compound would be expected to show positive or negative peaks (Cotton effects) at specific wavelengths, corresponding to the electronic transitions within the molecule. The spectrum of the other enantiomer will be a mirror image. By comparing the experimentally obtained CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of the enantiomer can be assigned. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral substance. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, therefore, separation. nih.gov
For the analysis of this compound, a variety of CSPs could be employed, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or crown ethers. nih.gov The choice of the stationary phase, mobile phase composition (often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol), flow rate, and column temperature are all critical parameters that need to be optimized to achieve baseline separation of the two enantiomers. researchgate.net The detector, typically a UV detector, would then quantify the amount of each enantiomer, allowing for the calculation of the enantiomeric excess.
Table 2: Illustrative Chiral HPLC Method Parameters
| Parameter | Example Condition |
| Column | Chiralpak® IA (amylose-based CSP) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) with 0.1% diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
This table represents a typical starting point for method development, and optimization would be necessary to achieve the best separation for this compound. researchgate.net
Chemical Reactivity and Derivatization Strategies
Reactivity of the Secondary Amine Functionality with Electrophiles
The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile and a Brønsted-Lowry base. libretexts.org This nucleophilicity is the basis for a wide range of reactions with electrophilic compounds. britannica.commsu.edu Secondary amines, in general, are considered strong nucleophiles, often more so than primary amines due to the electron-donating effect of the two alkyl substituents. masterorganicchemistry.comresearchgate.net
Key reactions involving the secondary amine functionality include:
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides yields N,N-disubstituted amides. This is a common strategy to introduce a carbonyl group and form a stable, neutral derivative. britannica.com
Alkylation: Treatment with alkyl halides leads to the formation of a quaternary ammonium (B1175870) salt, which can be a key intermediate in various synthetic pathways. msu.edu
Reaction with Carbonyls: While reactions with aldehydes and ketones can be reversible, they can form enamines if there is a proton on the alpha-carbon of the amine's alkyl substituent. britannica.com
Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, produces stable sulfonamides. This reaction forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. msu.edu
Reaction with Nitrous Acid: Secondary amines react with nitrous acid to form N-nitrosamines (R₂N-N=O). britannica.com
| Electrophile Type | Reagent Example | Product Class |
|---|---|---|
| Acid Halide | Acetyl Chloride | N-acyl-N-(2-fluorobenzyl)-2-butanamine (Amide) |
| Alkyl Halide | Methyl Iodide | N-(2-Fluorobenzyl)-N-methyl-2-butanammonium iodide (Quaternary Ammonium Salt) |
| Sulfonyl Halide | Benzenesulfonyl Chloride | N-(2-Fluorobenzyl)-N-(sec-butyl)benzenesulfonamide (Sulfonamide) |
| Isocyanate | Phenyl Isocyanate | 1-(2-Fluorobenzyl)-1-(sec-butyl)-3-phenylurea (Urea derivative) |
Synthetic Transformations Involving the Fluorobenzyl Moiety
Potential transformations include:
Electrophilic Aromatic Substitution: Reactions like nitration, halogenation, or Friedel-Crafts acylation can introduce new substituents onto the aromatic ring. The position of substitution is directed by the combined effects of the fluorine and the N-alkyl group.
Benzylic Functionalization: The benzylic position (the CH₂ group) can potentially be functionalized through radical reactions, although this is less common for such structures.
Modification via Ortho-Lithiation: Directed ortho-metalation is a powerful tool for functionalizing aromatic rings. The fluorine atom can potentially direct lithiation to the adjacent ortho position, allowing for the introduction of a variety of electrophiles.
Derivatization of the 2-Butanamine Skeleton
Derivatization of the 2-butanamine portion of the molecule is crucial for applications in chromatography, where enhancing detectability is necessary. sigmaaldrich.com Since aliphatic amines often lack a chromophore, they are poor absorbers of UV light, making detection difficult. sigmaaldrich.comnih.gov Pre-column or post-column derivatization introduces a chromophoric or fluorophoric tag to the molecule. rsc.org
Common derivatizing agents for amines include:
Dansyl Chloride: Reacts with the secondary amine to produce a highly fluorescent sulfonamide derivative.
O-Phthaldialdehyde (OPA): Typically reacts with primary amines, but can be used with secondary amines in the presence of a thiol. nih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Forms a carbamate (B1207046) derivative that is highly UV-active. researchgate.net
These derivatization strategies are essential for the quantitative analysis of molecules containing the 2-butanamine skeleton in various matrices. nih.gov
Synthesis of Advanced Intermediates and Complex Molecules
The unique combination of a chiral secondary amine and a functionalizable aromatic ring makes N-(2-Fluorobenzyl)-2-butanamine hydrochloride a valuable starting material for synthesizing more complex molecular architectures.
Secondary amines are key precursors in the synthesis of a wide variety of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. clockss.orgnih.gov The secondary amine of N-(2-Fluorobenzyl)-2-butanamine can act as a nucleophile in intramolecular or intermolecular cyclization reactions to form rings. mdpi.comorganic-chemistry.org
| Heterocycle Class | General Synthetic Strategy | Role of N-(2-Fluorobenzyl)-2-butanamine |
|---|---|---|
| Piperazines/Diazepanes | Reaction with a di-electrophile (e.g., 1,2-dibromoethane) | The secondary amine acts as a dinucleophile in a sequential alkylation. |
| Benzodiazepines | Reaction with an ortho-aminobenzaldehyde derivative | Acts as the nucleophilic component in a condensation-cyclization sequence. |
| Isoquinolines (via Pictet-Spengler) | Reaction with a carbonyl compound followed by acid-catalyzed cyclization onto the aromatic ring. | The amine forms an iminium ion intermediate that is attacked by the aromatic ring. |
The 2-butanamine portion of the molecule contains a chiral center. Although the starting material is often supplied as a racemate, this chiral center can be used to influence the stereochemistry of newly formed chiral centers in a process known as diastereoselective synthesis. If a single enantiomer of the starting material is used, it can serve as a chiral auxiliary or a chiral building block. researchgate.net For instance, the reaction of the amine with a prochiral ketone could lead to the formation of a new stereocenter, with the existing chirality of the sec-butyl group favoring the formation of one diastereomer over the other. This is a fundamental strategy in asymmetric synthesis for building complex molecules with precise three-dimensional structures, such as those found in many pharmaceuticals. nih.govnih.gov
A chemical scaffold is a core molecular structure upon which a library of compounds can be built. N-(2-Fluorobenzyl)-2-butanamine is an attractive scaffold for developing chemical probes. nih.gov The distinct reactive sites allow for systematic modification:
The secondary amine can be used as a handle to attach the scaffold to other molecules or surfaces.
The fluorobenzyl ring can be further functionalized to modulate properties like solubility, cell permeability, or binding affinity.
The fluorine atom can serve as a reporter group for ¹⁹F NMR studies, a technique used to monitor the interaction of the probe with its biological target.
By systematically modifying these positions, libraries of compounds can be generated and screened to identify potent and selective chemical probes for studying biological systems or as starting points for drug discovery. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These theoretical methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting a compound's stability, reactivity, and spectroscopic properties. For N-(2-Fluorobenzyl)-2-butanamine hydrochloride, such calculations would typically be performed using methodologies like Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the butanamine moiety and the phenyl ring, which are the most electron-rich parts of the molecule. The LUMO, conversely, would likely be distributed over the fluorobenzyl group, particularly the C-F bond and the aromatic ring, which can accommodate electron density. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: The data in this table is hypothetical and serves as an illustrative example of what FMO analysis would yield.
Charge Distribution and Predicted Reactivity Sites
The distribution of electron density within a molecule is not uniform. Some atoms or regions will have a partial positive charge, while others will have a partial negative charge. This charge distribution is crucial for predicting how the molecule will interact with other chemical species. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate these partial charges.
In this compound, the nitrogen atom of the amine group is expected to be a primary site for nucleophilic attack due to its lone pair of electrons. The fluorine atom, being highly electronegative, will draw electron density towards itself, creating a dipole moment and influencing the electrostatic potential of the molecule. The aromatic ring will also have regions of varying electron density, which can be susceptible to electrophilic or nucleophilic attack depending on the nature of the attacking species.
Conformational Analysis and Exploration of Energy Landscapes
Molecules are not static entities; they are in constant motion, and their constituent atoms can rotate around single bonds. This rotation gives rise to different spatial arrangements of the atoms, known as conformations. Conformational analysis aims to identify the most stable conformations (i.e., those with the lowest energy) and to map out the energy landscape of the molecule.
For this compound, the key rotatable bonds would be the C-N bond connecting the benzyl (B1604629) group to the butanamine, and the C-C bonds within the butyl chain. By systematically rotating these bonds and calculating the energy of the resulting conformation, a potential energy surface can be generated. This surface would reveal the global minimum energy conformation, as well as any local minima and the energy barriers between them.
Reaction Mechanism Elucidation via Transition State Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reactants, products, and any intermediates, it is possible to identify the transition state—the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For a potential reaction involving this compound, such as N-dealkylation or aromatic substitution, transition state modeling could be employed to elucidate the step-by-step mechanism. This would involve identifying the structures of the transition states and calculating their energies, providing a detailed picture of how the reaction proceeds at the molecular level.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules, they are often too computationally expensive to model the behavior of a molecule in a solvent or in the presence of other molecules. This is where molecular dynamics (MD) simulations come in. MD simulations use classical mechanics to simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system.
An MD simulation of this compound in a solvent like water would reveal how the molecule interacts with the surrounding solvent molecules. It would also provide information about the molecule's conformational flexibility in solution and how it forms intermolecular interactions, such as hydrogen bonds, with other molecules.
Molecular Interaction Studies (Computational/Theoretical for Chemical Design)
Understanding how a molecule interacts with other molecules is crucial for a wide range of applications, from drug design to materials science. Computational methods can be used to study these interactions in detail, providing insights that can guide the design of new molecules with specific properties.
For this compound, molecular docking simulations could be used to predict how it might bind to a biological target, such as a receptor or enzyme. These simulations would provide information about the binding mode and the key interactions that stabilize the complex. This information could then be used to design new derivatives of the molecule with improved binding affinity or selectivity.
Ligand-Target Binding Prediction (Theoretical Models for Design Principles)
The prediction of how a ligand, such as this compound, will bind to a biological target is a cornerstone of rational drug design. This process typically involves the use of molecular docking simulations and the development of pharmacophore models based on the structures of related compounds.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For N-benzyl-substituted amines, studies have often focused on their interactions with aminergic G protein-coupled receptors (GPCRs), such as serotonin (B10506) receptors. nih.govresearchgate.net For instance, homology models of the human 5-HT2A receptor have been used to dock N-benzyl phenethylamine (B48288) agonists. These models suggest that the N-benzyl moiety plays a crucial role in the binding affinity, potentially interacting with specific amino acid residues within the receptor's binding pocket. nih.govresearchgate.net
One theoretical model, derived from studies on superpotent N-benzyl phenethylamine agonists, posits that the N-benzyl group fits into a hydrophobic pocket, where it can engage in favorable interactions, such as π-π stacking with aromatic residues like phenylalanine. nih.gov Specifically, for N-benzyl phenethylamines at the 5-HT2A receptor, virtual docking has indicated a potential interaction between the N-benzyl group and the phenylalanine residue at position 339 (Phe339). nih.govresearchgate.net This interaction is thought to be a key determinant of the high affinity observed in this class of compounds.
The 2-fluoro substitution on the benzyl ring of this compound is predicted to influence these binding interactions. The fluorine atom, being highly electronegative, can alter the electronic properties of the aromatic ring and may participate in specific interactions such as hydrogen bonds or halogen bonds with the receptor. While fluorine is not a classical hydrogen bond donor, it can act as a weak acceptor. More significantly, the carbon-fluorine bond can engage in favorable orthogonal multipolar interactions with carbonyl groups or other electron-rich functionalities within the binding site.
The butanamine side chain is expected to anchor the molecule within the binding pocket, likely through an ionic interaction between the protonated amine and a conserved aspartate residue, a common feature in the binding of monoaminergic ligands to their receptors.
| Computational Method | Predicted Interaction for N-benzylamines | Key Residues Involved (Example: 5-HT2A Receptor) | Potential Role of 2-Fluoro Group |
| Molecular Docking | The N-benzyl group occupies a hydrophobic pocket. | Phe339, Phe340 nih.govresearchgate.net | Alters electronic properties of the benzyl ring; may form halogen bonds. |
| Pharmacophore Modeling | Defines essential features: aromatic ring, hydrophobic group, protonated amine. | Aspartate (for amine interaction) | Contributes to the hydrophobic and electronic features of the aromatic moiety. |
| Quantum Mechanics | Calculates electrostatic potential and orbital energies. | N/A | Modulates the electrostatic potential of the benzyl ring, influencing interactions. |
Structure-Activity Relationship (SAR) Derivation for Rational Chemical Design
Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. For this compound, SAR can be inferred from studies on analogous compounds.
The N-Benzyl Group: The presence of an N-benzyl substituent is a critical feature for high affinity in many classes of compounds targeting aminergic receptors. nih.govresearchgate.net The nature and substitution pattern on this benzyl ring can significantly modulate activity. In a series of N-benzyl phenethylamines, it was observed that N-arylmethyl substitution was necessary for affinity increases of up to 300-fold over simpler N-alkyl homologs. nih.govresearchgate.net
The Alkylamine Chain: The nature of the alkylamine chain also plays a role in determining the compound's activity and selectivity. In the case of this compound, the 2-butanamine moiety provides a specific stereochemical and conformational profile that will influence how the molecule fits into the binding site. The length and branching of this chain are known to be important for selectivity towards different receptor subtypes.
Quantitative Structure-Activity Relationship (QSAR) models are often developed to mathematically describe the relationship between the chemical structure and biological activity. nih.govunair.ac.idresearchgate.net For a series of related compounds, a QSAR model might take the form of an equation that correlates biological activity with various physicochemical descriptors, such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). For this compound and its analogs, a QSAR study would likely reveal the optimal electronic and steric properties for the N-benzyl substituent and the alkylamine chain to maximize target affinity and selectivity.
| Structural Feature | General SAR Observation in Related Compounds | Predicted Influence in this compound |
| N-Benzyl Group | Essential for high affinity at certain aminergic receptors. nih.govresearchgate.net | Expected to be a primary determinant of binding affinity. |
| Ortho-Fluoro Substitution | Often leads to enhanced activity in various compound series. nih.gov | May favorably modulate binding through electronic effects and specific interactions. |
| 2-Butanamine Chain | Chain length and branching affect selectivity and potency. | The specific stereochemistry and conformation will influence the fit within the binding pocket. |
| Amine Group | Typically forms a key ionic interaction with an acidic residue in the target receptor. | The protonated amine is predicted to be crucial for anchoring the ligand. |
Applications in Advanced Organic Synthesis Research
Role as an Asymmetric Catalyst or Chiral Auxiliary
In the field of asymmetric synthesis, chiral amines and their derivatives are fundamental tools for controlling the stereochemical outcome of a reaction. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. After the desired stereochemistry is achieved, the auxiliary is removed.
Should N-(2-Fluorobenzyl)-2-butanamine hydrochloride be explored for such purposes, its efficacy would be evaluated based on several factors:
Stereochemical Influence: The inherent chirality of the 2-butanamine moiety could potentially influence the facial selectivity of reactions at a prochiral center. The presence of the 2-fluorobenzyl group would also play a critical role in sterically directing incoming reagents.
Ease of Attachment and Cleavage: An effective chiral auxiliary must be easily attached to the substrate and subsequently removed under mild conditions without racemization or undesired side reactions.
Diastereomeric Purity: The ability to form a diastereomerically pure intermediate is crucial for achieving high enantiomeric excess in the final product.
Research in this area would involve synthesizing derivatives of this compound and testing their performance in well-established asymmetric transformations, such as aldol additions, alkylations, or Diels-Alder reactions. The diastereoselectivity of these reactions would be meticulously measured to determine the compound's effectiveness.
Scaffold for Combinatorial Chemistry Libraries (Focus on Chemical Diversity and Method Development)
Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify new drug leads. A scaffold is a core molecular structure upon which a variety of substituents are attached to generate this diversity.
If this compound were to be used as a scaffold, its utility would be assessed based on:
Functional Group Handles: The secondary amine provides a key point for diversification, allowing for the attachment of a wide range of substituents through reactions like acylation, alkylation, or sulfonylation.
Structural Complexity and Rigidity: The combination of the flexible butyl chain and the more rigid fluorobenzyl group could provide a unique three-dimensional chemical space for the resulting library.
Synthetic Accessibility: The feasibility of using this scaffold in a high-throughput synthesis format would be a critical consideration for library production.
The development of a combinatorial library based on this scaffold would involve optimizing reaction conditions for attaching various building blocks to the N-(2-Fluorobenzyl)-2-butanamine core. The diversity of the resulting library would be a key focus, aiming to explore a wide range of chemical properties.
Development of Novel Synthetic Methodologies and Reaction Pathways
The unique electronic and steric properties of a molecule can sometimes be exploited to develop entirely new synthetic methods. The presence of a fluorine atom on the benzyl (B1604629) group of this compound could potentially be leveraged in novel reaction pathways.
Areas of exploration could include:
Fluorine-Specific Reactions: The C-F bond could be a handle for specific transformations, or the electron-withdrawing nature of fluorine could influence the reactivity of the aromatic ring.
Catalyst Development: The compound itself, or a derivative, could be investigated as a ligand for a metal catalyst, where the fluorine atom could modulate the electronic properties of the metal center.
Mechanistic Studies: Investigating the reactivity of this compound under various conditions could lead to the discovery of new and unexpected reaction pathways.
Any research in this area would be highly exploratory, aiming to uncover new chemical transformations that are enabled by the specific structure of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
